

Technical Guide: Critical Gelation Concentration of 2-Hydroxyethyl 12-hydroxyoctadecanoate

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Compound of Interest

Compound Name: 2-Hydroxyethyl 12-hydroxyoctadecanoate

CAS No.: 6284-41-9

Cat. No.: B8093428

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Executive Summary & Molecular Identity

2-Hydroxyethyl 12-hydroxyoctadecanoate is an amphiphilic organogelator synthesized via the esterification of 12-hydroxystearic acid (12-HSA) with ethylene glycol. Unlike its parent acid (12-HSA), which relies on carboxylic acid dimerization, this derivative introduces a primary hydroxyl headgroup, altering the hydrogen-bonding motif and solubility profile.

- CAS Number: 106-17-2 (General reference for glycol stearates; specific isomer requires precise synthesis validation).
- Core Function: Formation of Self-Assembled Fibrillar Networks (SAFINs) in organic solvents and lipid phases.
- Critical Parameter: Critical Gelation Concentration (CGC)—the thermodynamic threshold where gelator-gelator interactions overcome gelator-solvent interactions to immobilize the bulk fluid.

Mechanistic Principles of Gelation

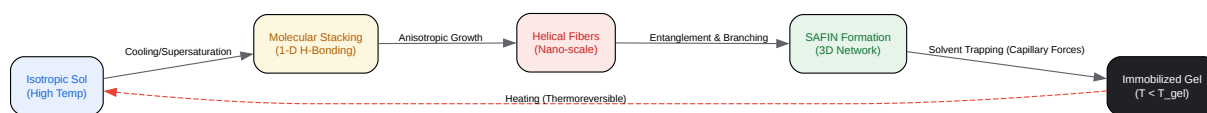
To determine the CGC accurately, one must understand the driving forces. This molecule gels via a hierarchical self-assembly process driven by non-covalent interactions.

Structural Drivers

- **12-Hydroxyl Group:** The chiral center at C-12 is the primary driver for the formation of helical fibers. It facilitates intermolecular H-bonding perpendicular to the alkyl chain axis.
- **Headgroup Modification (2-Hydroxyethyl):** The ester linkage eliminates the strong carboxylic acid dimers found in 12-HSA. However, the terminal hydroxyl of the ethylene glycol moiety provides a new H-bond donor/acceptor site, typically increasing solubility in polar solvents compared to simple alkyl esters, thereby increasing the CGC in those media.

Visualization of Assembly Pathway

The following diagram illustrates the transition from isotropic solution to a structured gel network.



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Caption: Hierarchical assembly of **2-Hydroxyethyl 12-hydroxyoctadecanoate** from monomeric sol to 3D SAFIN (Self-Assembled Fibrillar Network).

Experimental Protocol: Determination of CGC

Scientific Integrity Note: The CGC is not a fixed constant; it is a function of the solvent, cooling rate, and thermal history. The following protocol uses the Inverted Tube Method as the primary screen, validated by Oscillatory Rheology.

Materials & Prerequisites

- **Gelator:** **2-Hydroxyethyl 12-hydroxyoctadecanoate** (Purity >98% recommended to avoid plasticization by impurities).

- Solvents: Selection based on Hansen Solubility Parameters (HSP). Recommended test set: Toluene (Aromatic), Dodecane (Aliphatic), Ethanol (Polar protic).
- Equipment: Screw-cap vials (4 mL), Oil bath/Dry block heater, Analytical balance (± 0.1 mg).

Step-by-Step Workflow

Phase A: Preparation (The Weight Fraction Method)

- Weigh the gelator () into a vial. Start with 1.0 wt% as a baseline.
- Add solvent () to achieve the target weight fraction ():
- Seal the vial with a PTFE-lined cap to prevent solvent loss.

Phase B: Thermal Processing

- Dissolution: Heat the vial to (typically 60–90°C) until the solution is perfectly clear and isotropic.
 - Critical Check: If the solution remains cloudy at boiling, the gelator is likely insoluble (precipitate) rather than a gelator in that specific solvent.
- Cooling: Allow the vial to cool to ambient temperature ().
 - Standardization: Use passive air cooling. Rapid quenching (ice bath) creates metastable gels with different CGC values.

Phase C: The Inversion Test

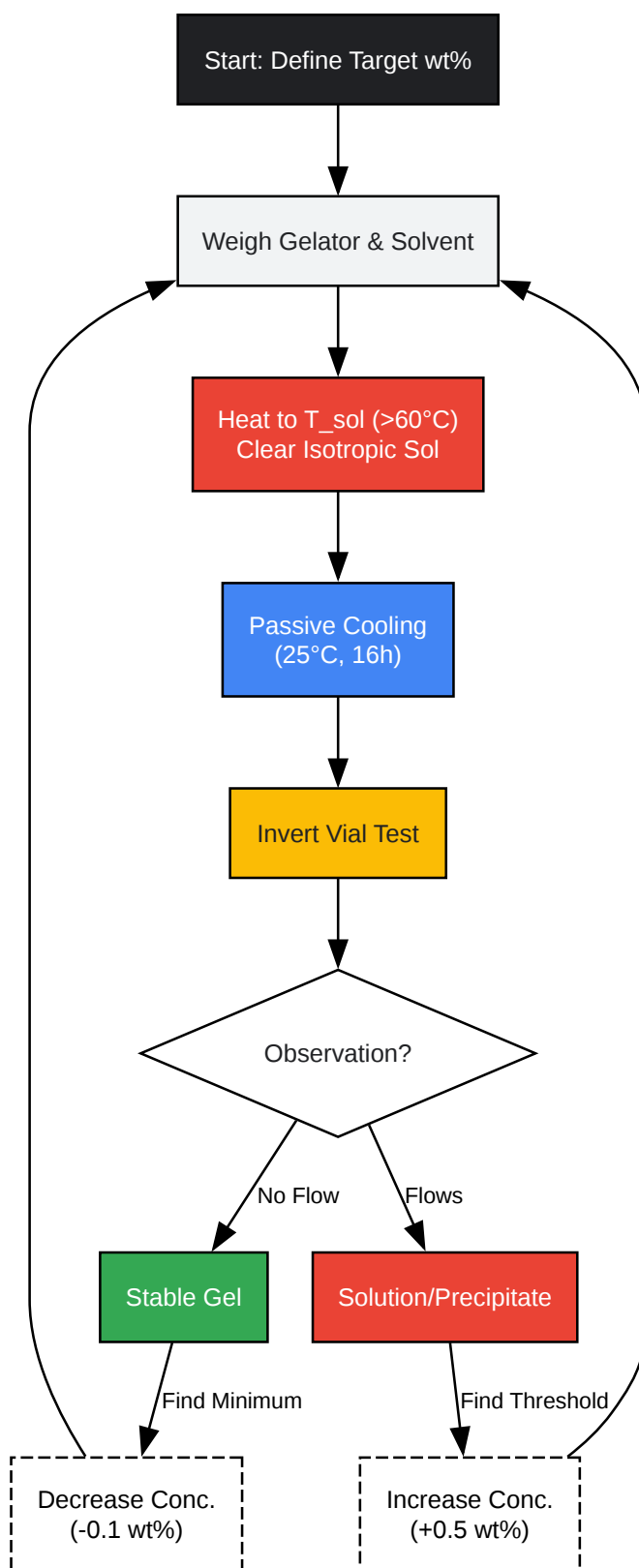
- Wait for a defined maturation time (Standard: 16 hours).
- Invert the vial 180°.

- Observation:
 - Stable Gel (G): No flow is observed after 1 minute.
 - Partial Gel (PG): The mass slides but holds shape.
 - Solution (S): Liquid flows freely.
 - Precipitate (P): Solid aggregates settle; supernatant flows.

Phase D: Iteration for CGC

If gelation occurs at 1.0 wt%, prepare new samples at 0.1 wt% decrements (0.9, 0.8...) until the "Solution" state is reached. The CGC is the lowest concentration yielding a Stable Gel.[\[1\]](#)

Workflow Diagram



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Caption: Iterative workflow for determining Critical Gelation Concentration (CGC) via the Inverted Tube Method.

Rheological Validation

The inverted tube method is qualitative. For drug development applications, quantitative rheology is required to confirm the "true" gel state (

).

Protocol:

- Geometry: Cone-and-plate or Parallel plate (sandblasted to prevent slip).
- Amplitude Sweep: Fix frequency (1 Hz), vary strain (0.01% to 100%).
 - Goal: Determine the Linear Viscoelastic Region (LVR).
- Frequency Sweep: Fix strain (within LVR, e.g., 0.1%), vary frequency (0.1–100 rad/s).
 - Criterion: For a true physical gel, the Storage Modulus () must exceed the Loss Modulus () by at least an order of magnitude, and should be frequency-independent.

Expected Data & Interpretation

Due to the "gap" in systematic literature for 12-HSA ester derivatives compared to amides, the following reference values are derived from comparative structural analysis of 12-HSA analogues [1, 2].

Solvent Type	Polarity	Predicted CGC (wt%)	Mechanism Note
Hydrocarbons (e.g., Dodecane)	Non-polar	0.5 – 1.5%	Strong H-bonding network; low solubility of alkyl chain promotes assembly.
Aromatics (e.g., Toluene)	Moderate	1.5 – 3.0%	-stacking competition may disrupt fiber formation, requiring higher conc.
Alcohols (e.g., Ethanol)	Polar	> 4.0%	Solvent interferes with H-bonds; hydroxyethyl headgroup increases solubility, raising CGC.
Vegetable Oils (e.g., Soybean)	Lipid	1.0 – 2.5%	Excellent compatibility; forms organogels suitable for drug delivery.

Interpretation Guide:

- Low CGC (<1%): Indicates a "Supergelator". Highly efficient 1D growth.
- High CGC (>5%): Indicates high solubility or poor packing. Less desirable for pharmaceutical formulations due to high excipient load.

References

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Sources

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- [2. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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